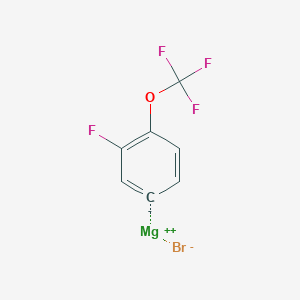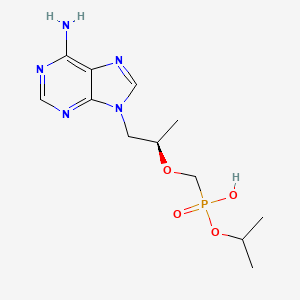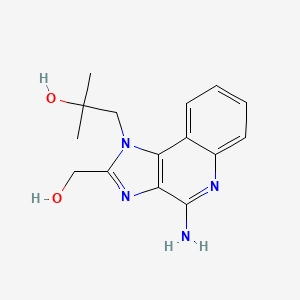
O-Desethyl Resiquimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desethyl Resiquimod is a derivative of Resiquimod, an imidazoquinoline compound known for its immune response-modifying properties. It has shown significant antiviral and antitumor activities and is used in various scientific research applications, particularly in immunology and oncology .
Analyse Des Réactions Chimiques
O-Desethyl Resiquimod undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-Desethyl Resiquimod has a wide range of scientific research applications:
Mécanisme D'action
O-Desethyl Resiquimod exerts its effects primarily through its action on toll-like receptors 7 and 8. By binding to these receptors, it induces the production of cytokines, including alpha interferon, which play a crucial role in the immune response. This activation leads to the stimulation of various immune cells, enhancing the body’s ability to fight infections and tumors .
Comparaison Avec Des Composés Similaires
O-Desethyl Resiquimod is similar to other imidazoquinoline compounds, such as:
Resiquimod: The parent compound, known for its immune-modulating properties.
Gardiquimod: A synthetic compound with similar immune-stimulating properties.
What sets this compound apart is its specific structural modifications, which may result in different biological activities and therapeutic potentials .
Propriétés
Formule moléculaire |
C15H18N4O2 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
1-[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17) |
Clé InChI |
VLKIKVURNOPTAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C(=NC2=C1C3=CC=CC=C3N=C2N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


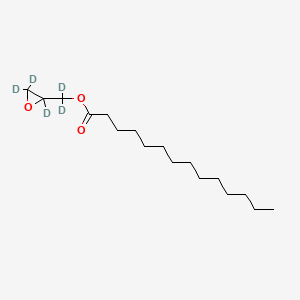
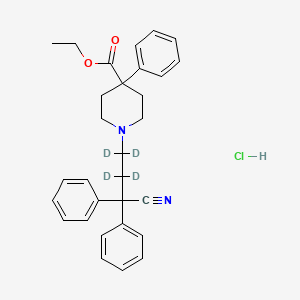
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
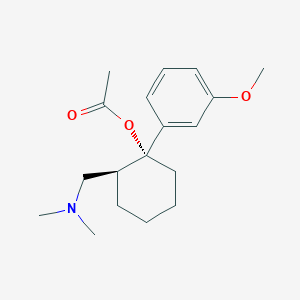
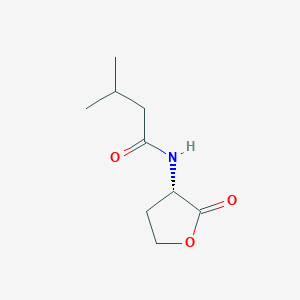
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
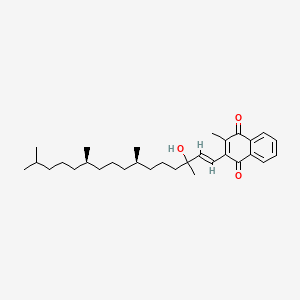
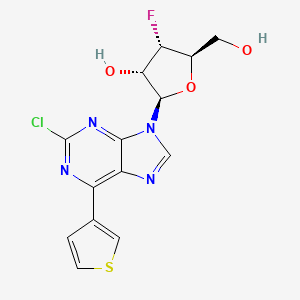

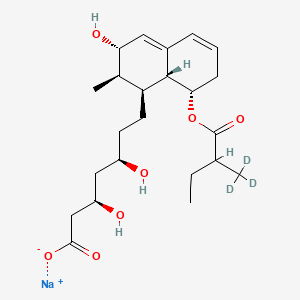
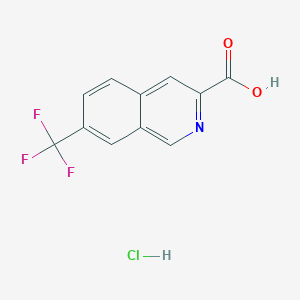
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
